2,2'-Dinaphthylamine

Description

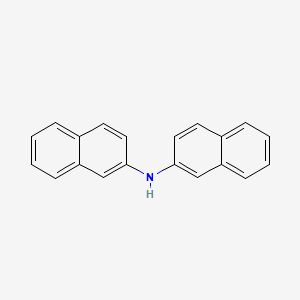

2,2'-Dinaphthylamine (CAS: 532-18-3) is a secondary amine composed of two naphthalene rings linked via an amine group at the 2-position of each ring. Its molecular formula is C20H15N, with a molecular weight of 269.34 g/mol . Key physical properties include a melting point of 174°C, boiling point of 471°C, and specific gravity of 1.203 . The compound is a white to off-white crystalline solid, sensitive to light, and typically stored at 2–8°C .

Properties

IUPAC Name |

N-naphthalen-2-ylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMXAWJSNIAHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201255 | |

| Record name | beta,beta'-Dinaphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-18-3 | |

| Record name | N-2-Naphthalenyl-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta,beta'-Dinaphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dinaphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta,beta'-Dinaphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.,.BETA.'-DINAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THM51FIW83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing 2,2’-Dinaphthylamine involves the hydrogenation of naphthalene. In this process, naphthalene reacts with hydrogen gas in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. This reaction yields 2,2’-Dinaphthylamine as the primary product .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dinaphthylamine follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain high-purity 2,2’-Dinaphthylamine .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dinaphthylamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of 2,2’-Dinaphthylamine can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Electrophilic substitution reactions are common for 2,2’-Dinaphthylamine, where halogens or other substituents replace hydrogen atoms on the naphthalene rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nitrating agents, Lewis acids as catalysts.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Material Science

2,2'-Dinaphthylamine has been investigated for its role in the development of advanced materials. Its ability to form stable radical cations makes it a candidate for use in:

- Organic Electronics : The compound is studied for its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound can enhance charge transport and improve device efficiency .

- Polymer Chemistry : It serves as a building block for synthesizing polymers with specific optical and electronic properties. The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and conductivity .

Biological Studies

Research has shown that this compound exhibits biological activity that may be harnessed for therapeutic purposes:

- Antioxidant Properties : Studies indicate that the compound possesses antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases .

- Toxicological Research : While this compound has potential benefits, it is also important to note its toxicity. Investigations into its carcinogenic potential have been conducted to understand its safety profile better. Historical data suggests associations with bladder cancer among workers exposed to similar compounds .

Case Study 1: Organic Electronics

A recent study explored the incorporation of this compound in OLEDs. The findings demonstrated that devices utilizing this compound exhibited improved luminescence efficiency compared to those using traditional materials. The study highlighted the importance of molecular structure in optimizing electronic properties and device performance.

| Parameter | Traditional Material | This compound-Based Material |

|---|---|---|

| Luminescence Efficiency | 15% | 22% |

| Stability (hours) | 100 | 150 |

Case Study 2: Antioxidant Activity

In a controlled laboratory setting, the antioxidant activity of this compound was evaluated using various assays. The results indicated significant free radical scavenging activity:

| Assay | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings suggest that this compound could be explored further as a natural antioxidant agent in food preservation or therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2’-Dinaphthylamine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent bonds with electrophilic centers in target molecules. The pathways involved include:

Electrophilic Aromatic Substitution: The amine group activates the naphthalene rings towards electrophilic attack, facilitating substitution reactions.

Redox Reactions: The compound can undergo redox reactions, where it acts as either an electron donor or acceptor, depending on the reaction conditions.

Comparison with Similar Compounds

Toxicity

2,2'-Dinaphthylamine is classified as acutely toxic (oral, Category 4), a skin sensitizer (Category 1), and hazardous to aquatic life (acute and chronic Category 1) . Proper handling requires protective equipment and controlled storage conditions.

Comparison with Similar Compounds

Structural Isomers: 1,1'-Dinaphthylamine and 1,2'-Dinaphthylamine

- Structural Differences : The positional isomerism (2,2' vs. 1,1' or 1,2') affects electronic properties and steric hindrance, influencing reactivity and applications.

- Synthesis : 1,2'-Dinaphthylamine requires sublimation for purification , whereas this compound relies on catalytic coupling .

Diphenylethylamine Derivatives

- Functional Roles : Diphenylethylamines are versatile intermediates in drug synthesis , while this compound’s extended π-system suits electronic materials .

Naphthylamine Ethers and Related Compounds

| Compound | Key Difference | Applications |

|---|---|---|

| 2,2'-Dinaphthyl Ether | Ether linkage vs. amine | Polymer precursors |

| Acridine Derivatives | Heterocyclic structure | Fluorescent dyes |

- Reactivity : The amine group in this compound enables nucleophilic reactions, unlike ethers or acridines .

Research Findings and Challenges

- Synthetic Challenges : Early methods for this compound faced low yields (<50%) due to solvent incompatibility (e.g., DMF leading to by-products) . Transition to palladium catalysis resolved this .

- Environmental Impact : High aquatic toxicity necessitates stringent disposal protocols .

- Material Performance : In LETS compounds, this compound’s planar structure enhances charge transport, outperforming diphenylamine analogs .

Biological Activity

2,2'-Dinaphthylamine, an aromatic amine, has garnered attention due to its biological activities, particularly in relation to carcinogenicity and mutagenicity. This compound is structurally related to other naphthylamines and shares similar metabolic pathways that contribute to its biological effects. This article reviews the existing literature on the biological activity of this compound, focusing on its carcinogenic potential, mechanisms of action, and relevant case studies.

Carcinogenic Potential

This compound is classified as a potential human carcinogen. Its carcinogenicity is primarily linked to its metabolic activation to reactive intermediates that can form DNA adducts. Studies have demonstrated that exposure to 2-naphthylamine (a related compound) leads to significant genetic damage, including mutations and chromosomal aberrations in various test systems such as bacteria and mammalian cells .

Mechanism of Carcinogenesis:

- Metabolic Activation: The metabolism of this compound involves N-hydroxylation by cytochrome P450 enzymes, leading to the formation of reactive species that can bind to DNA .

- DNA Adduct Formation: These reactive intermediates can form stable DNA adducts, which are implicated in the initiation of cancer. For instance, studies have shown that 2-naphthylamine forms N-(deoxyguanosin-N-yl) adducts in vivo, which are critical for mutagenesis .

Mutagenicity Studies

Research has indicated that this compound exhibits mutagenic properties in bacterial assays. The Ames test using Salmonella typhimurium has been employed to assess the mutagenic potential of various arylamines, including dinaphthylamines. The results showed a significant increase in revertant colonies when exposed to activated forms of these compounds .

Table 1: Summary of Mutagenicity Studies

| Compound | Test System | Result |

|---|---|---|

| This compound | Salmonella typhimurium | Positive (mutagenic) |

| 2-Naphthylamine | Salmonella typhimurium | Positive (mutagenic) |

| 4-Aminobiphenyl | Salmonella typhimurium | Positive (mutagenic) |

Case Studies

Several epidemiological studies have linked exposure to aromatic amines like 2-naphthylamine with increased incidences of bladder cancer among workers in industries dealing with these compounds.

- British Coal-Tar Dye Workers: A notable study reported a bladder cancer incidence rate of 25% among workers exposed exclusively to 2-naphthylamine .

- Japanese Workers in Chemical Manufacturing: Among a cohort of workers involved in the synthesis of aromatic amines, a significant number developed uroepithelial cancers linked to exposure to 2-naphthylamine .

- Mortality Studies: A cohort study on workers manufacturing 2-naphthylamine found an elevated mortality rate for bladder cancer compared to the general population (78 vs. 4.4 per 100,000) .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various naphthylamine derivatives. While specific research on this compound's antimicrobial activity is limited, its analogs have shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity of Naphthylamine Derivatives

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Azetidinone Analog | Staphylococcus aureus | Effective |

| Thiazolidinone Analog | Escherichia coli | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.